molecular formula C18H27Cl2NO B1451063 3-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine hydrochloride CAS No. 1185301-07-8

3-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine hydrochloride

Cat. No. B1451063
CAS RN: 1185301-07-8
M. Wt: 344.3 g/mol
InChI Key: JZTISQJPPBOJLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine hydrochloride is a product intended for research use. It has a molecular formula of C18H27Cl2NO and a molecular weight of 344.3 g/mol .


Molecular Structure Analysis

The molecular structure of 3-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine hydrochloride consists of 18 carbon atoms, 27 hydrogen atoms, 2 chlorine atoms, and 1 nitrogen and oxygen atom each .

Scientific Research Applications

Piperazine and Piperidine Derivatives in Therapeutic Research

Piperazine and piperidine derivatives are widely recognized in therapeutic research for their diverse pharmacological properties. These chemical scaffolds are integral to several drugs with applications across antipsychotic, antidepressant, anti-inflammatory, and antitumor activities. For instance, piperazine derivatives are explored for their binding affinity at D2-like receptors, indicating their potential in antipsychotic agents (Sikazwe et al., 2009). Similarly, piperidine derivatives have been investigated for their neuroprotective, antimicrobial, and anti-obesity properties, underscoring their importance in developing treatments for a range of conditions.

Leishmaniasis Treatment with Piper Spp.

The Piper genus, encompassing species like P. aduncum and P. mollicomum, has been reviewed for its potential in treating leishmaniasis, a parasitic disease. Compounds derived from Piper spp. have demonstrated leishmanicidal activity, offering a promising avenue for new therapeutic strategies against this disease (Peixoto et al., 2021). This research direction highlights the potential of natural products and phytotherapy in addressing global health challenges.

Pharmacological Review of Chlorogenic Acid

Chlorogenic acid, a phenolic compound found in green coffee extracts and related to the broader chemical family of interest, has garnered attention for its anti-obesity properties among other health benefits. Its multifaceted pharmacological profile includes antioxidant, antidiabetic, and anti-inflammatory activities, making it a subject of interest for metabolic syndrome treatment (Naveed et al., 2018). Such compounds underscore the potential for natural products in pharmacological innovation.

Piperazine Derivatives Patent Review

The patent landscape for piperazine derivatives, as detailed by Rathi et al. (2016), showcases the versatility of this chemical scaffold in drug discovery. Piperazine-based molecules are pivotal in creating CNS agents, anticancer, cardio-protective agents, and antiviral therapies, among others. This review emphasizes the continuous exploration and adaptation of piperazine and similar structures in developing new pharmacological agents (Rathi et al., 2016).

properties

IUPAC Name

3-[(4-chloro-2-cyclohexylphenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClNO.ClH/c19-16-8-9-18(21-13-14-5-4-10-20-12-14)17(11-16)15-6-2-1-3-7-15;/h8-9,11,14-15,20H,1-7,10,12-13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZTISQJPPBOJLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=C(C=CC(=C2)Cl)OCC3CCCNC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine hydrochloride

CAS RN

1185301-07-8
Record name Piperidine, 3-[(4-chloro-2-cyclohexylphenoxy)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185301-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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